Dodecanamide, N,N'-1,3-phenylenebis-
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Overview
Description
Dodecanamide, N,N’-1,3-phenylenebis- is a chemical compound with the molecular formula C30H52N2O2 It is a type of amide, specifically a bis-amide, where two dodecanamide groups are connected by a 1,3-phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N,N’-1,3-phenylenebis- typically involves the reaction of dodecanoyl chloride with 1,3-phenylenediamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2 C12H25COCl+C6H4(NH2)2→C30H52N2O2+2HCl
Industrial Production Methods
Industrial production of Dodecanamide, N,N’-1,3-phenylenebis- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N,N’-1,3-phenylenebis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amide groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Dodecanamide, N,N’-1,3-phenylenebis- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of Dodecanamide, N,N’-1,3-phenylenebis- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dodecanamide, N,N-bis(2-hydroxyethyl)-: Another bis-amide with similar structural features but different functional groups.
N,N’-[1,4-Phenylenebis(methylene)]didodecanamide: A structurally related compound with a different phenylene linkage.
Uniqueness
Dodecanamide, N,N’-1,3-phenylenebis- is unique due to its specific 1,3-phenylene linkage, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Properties
CAS No. |
88606-04-6 |
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Molecular Formula |
C30H52N2O2 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
N-[3-(dodecanoylamino)phenyl]dodecanamide |
InChI |
InChI=1S/C30H52N2O2/c1-3-5-7-9-11-13-15-17-19-24-29(33)31-27-22-21-23-28(26-27)32-30(34)25-20-18-16-14-12-10-8-6-4-2/h21-23,26H,3-20,24-25H2,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
WGVRVGYQFXQLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=CC=C1)NC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
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